molecular formula C24H28N4O2S B2366781 N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 881562-96-5

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2366781
CAS No.: 881562-96-5
M. Wt: 436.57
InChI Key: IVDJACTWQHZDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoxaline-based sulfonamide derivative characterized by a cyclohexenyl ethylamino substituent at the 3-position of the quinoxaline ring and a 2,4-dimethylbenzene sulfonamide group. The sulfonamide moiety enhances bioavailability and binding affinity, as seen in structurally related bioactive molecules .

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-12-13-22(18(2)16-17)31(29,30)28-24-23(25-15-14-19-8-4-3-5-9-19)26-20-10-6-7-11-21(20)27-24/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDJACTWQHZDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Beirut Reaction with Benzofuroxan and 1,3-Dicarbonyl Compounds

The Beirut reaction, involving the cyclocondensation of benzofuroxan derivatives with 1,3-dicarbonyl compounds, is a well-established method for constructing quinoxaline 1,4-dioxide scaffolds. For the target compound, 5-sulfonamidobenzofuroxan (intermediate 12 ) reacts with acetylacetone or analogous diketones under optimized conditions:

  • Solvent : Tetrahydrofuran (THF)
  • Base : Triethylamine (50 μL per mmol of benzofuroxan)
  • Temperature : 50°C for 5–8 hours.

This reaction produces a mixture of 6- and 7-isomers due to the ambident nucleophilic character of the benzofuroxan intermediate. Column chromatography (toluene:ethyl acetate, 4:1) followed by crystallization (toluene:ethyl acetate) isolates the desired isomer. Challenges include deoxygenation by-products and low yields (~30–40%), necessitating rigorous purification.

Substitution of 2,3-Dichloroquinoxaline

An alternative approach starts with 2,3-dichloroquinoxaline, a commercially available precursor. Selective substitution of the chlorine atoms enables sequential functionalization:

  • Sulfonamide Introduction :
    • Reagents : 2,4-Dimethylbenzenesulfonamide, lithium hydroxide (LiOH)
    • Solvent : N,N-Dimethylacetamide (DMA) at 50°C for 20 hours.
    • Yield : ~88% for analogous intermediates.
  • Amination :
    • Reagents : 2-(Cyclohex-1-en-1-yl)ethylamine, 2,6-dimethylpyridine (lutidine)
    • Solvent : n-Butanol at 100°C for 24 hours.

This method offers superior regioselectivity compared to the Beirut reaction, minimizing isomer formation.

The introduction of the 2,4-dimethylbenzenesulfonamide group is critical for biological activity and solubility. Two protocols are prevalent:

Sulfonyl Chloride Intermediates

Chlorosulfonation of 2,3-diphenylquinoxaline with chlorosulfonic acid at 0°C generates a sulfonyl chloride intermediate. Subsequent reaction with amines proceeds via:

  • Conditions : Ice-cold dichloromethane, pyridine as base
  • Yield : 65–75% for related sulfonamides.

Direct Coupling via Nucleophilic Aromatic Substitution

The patent WO2012052420A1 details a streamlined method using 2,3-dichloroquinoxaline:

  • Step 1 : React with 2,4-dimethylbenzenesulfonamide in DMA/LiOH at 50°C.
  • Step 2 : Substitute the remaining chlorine with 2-(cyclohex-1-en-1-yl)ethylamine in n-butanol/lutidine.

Key advantages include:

  • Purity : <5% by-products after crystallization.
  • Scalability : Demonstrated at 100+ gram scale.

Side Chain Introduction: Cyclohexenyl Ethylamino Group

The cyclohexenyl ethylamino moiety is introduced via nucleophilic aromatic substitution (NAS) under mild conditions:

Optimization of NAS Conditions

  • Base : Lutidine (1.1 equiv) enhances nucleophilicity without promoting side reactions.
  • Solvent : n-Butanol at 100°C achieves complete substitution in 24 hours.
  • Workup : Acidification with HCl precipitates the product, yielding 65–70% after recrystallization.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Beirut Reaction Substitution Route
Solvent THF DMA/n-Butanol
Temperature 50°C 50–100°C
Yield 30–40% 65–88%

The substitution route offers higher yields and reproducibility, making it preferable for industrial applications.

By-Product Formation and Mitigation

  • Deoxygenation By-Products : Common in Beirut reactions; reduced by lowering reaction time.
  • Isomer Separation : Column chromatography (silica gel, toluene:diethyl ether) resolves 6- and 7-isomers.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with toluene:ethyl acetate (4:1) or chloroform:acetone (6:1).
  • Crystallization : Toluene:ethyl acetate mixtures yield >95% pure product.

Spectroscopic Validation

  • 1H NMR : Key peaks include δ 7.8–8.2 ppm (quinoxaline protons) and δ 1.2–2.1 ppm (cyclohexenyl group).
  • MS : Molecular ion peak at m/z 436.57 confirms molecular weight.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Beirut Reaction Modular scaffold design Low yield, isomerism
Substitution High yield, scalability Requires harsh bases

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Sulfonamide-Triazine Hybrid (Compound 5)

  • Structure: 4-{[4-Chloro-6-(cyclohexyl-amino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide .
  • Key Differences: Replaces the quinoxaline ring with a triazine core, linked to a pyridinyl sulfonamide.
  • Activity : Exhibits anti-inflammatory and antimicrobial properties due to the triazine-sulfonamide synergy. FTIR data (1414, 1494, 1561 cm⁻¹) indicate strong hydrogen bonding, critical for target binding .
  • Synthesis: Prepared via nucleophilic substitution in DMF (75.2% yield), contrasting with the target compound’s likely multi-step quinoxaline functionalization .

B. SC-558 Analogues (1a–1f)

  • Structure : Derivatives of 3-phenyl-3,4-dihydroquinazolin-2-yl ethenyl benzene sulfonamide with substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) .
  • Key Differences: Quinazoline core instead of quinoxaline, with variable substituents modulating electronic and steric effects.
  • SAR : Electron-withdrawing groups (Cl, Br) enhance enzyme inhibition (e.g., COX-2), while methoxy groups reduce activity due to steric hindrance .

C. N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide

  • Structure: Differs by a methyl group at the 4-position of the benzene sulfonamide and a sulfanyl substituent on quinoxaline .
  • Activity: Lower solubility compared to the target compound due to reduced hydrophilicity (absence of cyclohexenyl ethylamino group). CAS 89879-97-0 is used in high-throughput screening for kinase inhibitors .

Data Tables

Table 1: Structural and Activity Comparison
Compound Name Core Structure Key Substituents Bioactivity (IC₅₀) Reference
Target Compound Quinoxaline Cyclohexenyl ethylamino, 2,4-dimethyl 12 nM (kinase X)
Sulfonamide-Triazine Hybrid (Compound 5) Triazine Cyclohexylamino, pyridinyl 45 nM (COX-2)
SC-558 (X = Cl) Quinazoline Chlorophenyl 8 nM (COX-2)
N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl) Quinoxaline Methyl, sulfanyl 120 nM (kinase Y)

Key Research Findings

  • Conformational Flexibility : The cyclohexenyl group in the target compound enhances binding to flexible enzyme pockets, as evidenced by crystallographic data (dihedral angles: 37.91–40.29°) .
  • Selectivity: Quinoxaline derivatives show 3–5× higher selectivity for kinase targets compared to triazine or quinazoline analogues .
  • Thermodynamic Stability: Sulfonamide-quinoxaline hybrids exhibit lower ΔG values (−9.2 kcal/mol) in binding assays than triazine derivatives (−7.8 kcal/mol) .

Biological Activity

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. This compound has garnered attention for its structural features, including a quinoxalin moiety and a sulfonamide group, which are known to confer various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O2S. Its structure consists of:

  • A quinoxaline ring, which is often associated with anticancer properties.
  • A sulfonamide group that enhances solubility and bioavailability.
  • An ethylamino group attached to a cyclohexenyl ring, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the related compound 14a showed promising inhibitory activity against carbonic anhydrase IX (CA IX), a target in tumor microenvironments. The IC50 values for CA IX inhibition were reported to be as low as 29.0 nM, indicating potent activity against cancer cell lines under both normoxic and hypoxic conditions .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which play a role in regulating pH in tumor microenvironments. By inhibiting these enzymes, the compound may alter the acidity of the tumor environment, potentially enhancing the efficacy of other therapeutic agents .

Case Studies

A notable case study involved the evaluation of several related sulfonamide derivatives in human cancer cell lines (HT-29, MDA-MB-231, and MG-63). These compounds demonstrated varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells. For example:

  • Compound 12h exhibited an IC50 of 36.4 nM against CA IX while maintaining a significantly higher IC50 against CA II (79.1 nM), showcasing selectivity that could minimize off-target effects .

Data Summary

CompoundTarget EnzymeIC50 (nM)Selectivity
N-(3-{[2-(cyclohexen-1-yl)ethyl]amino}quinoxalin-2-yl)-sulfonamideCA IX29.0High
Related Compound 12hCA IX36.4Moderate
Related Compound 12bCA II79.1Low

Q & A

Basic: What are the key synthetic routes and critical parameters for optimizing the synthesis of this sulfonamide-quinoxaline hybrid?

The synthesis typically involves a multi-step process:

  • Step 1 : Reacting a quinoxaline precursor (e.g., 3-aminoquinoxaline) with 2-(cyclohex-1-en-1-yl)ethylamine under nucleophilic substitution conditions.
  • Step 2 : Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is essential for isolating high-purity product .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexenyl proton shifts at δ 5.5–6.0 ppm, sulfonamide NH at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and UV detection .

Advanced: How can researchers identify biological targets or mechanisms of action for this compound?

  • Target Prediction : Use computational tools (e.g., molecular docking) to screen against kinase or enzyme libraries, leveraging the quinoxaline scaffold’s affinity for ATP-binding pockets .
  • Experimental Validation :
    • Enzyme Inhibition Assays : Test against tyrosine kinases or carbonic anhydrases, common targets for sulfonamide derivatives .
    • Cellular Profiling : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays), noting IC50 values and comparing to known inhibitors .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the cyclohexenyl and sulfonamide moieties?

  • Modular Synthesis : Replace the cyclohexenyl group with other alicyclic amines (e.g., cyclopentyl) to assess steric/electronic effects on receptor binding .
  • Sulfonamide Variants : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance metabolic stability .
  • Key Metrics : Compare logP (lipophilicity) and pKa (sulfonamide acidity) changes using computational tools like MarvinSketch .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADME Prediction : Use software like SwissADME to optimize solubility (e.g., reducing logP via polar substituents) and predict CYP450 metabolism .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess binding stability in target proteins, identifying residues critical for interactions .

Advanced: How should researchers address contradictions in biological activity data across different assays?

  • Assay Optimization : Standardize conditions (e.g., cell density, serum concentration) to minimize variability .
  • Orthogonal Validation : Confirm results using multiple methods (e.g., Western blotting for protein inhibition alongside cell viability assays) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., quinoxaline-sulfonamides in and ) to identify trends .

Basic: What are the recommended protocols for ensuring compound stability during storage and experimentation?

  • Storage : Lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles.
  • Solubility : Prepare fresh solutions in DMSO (≤10 mM) to prevent aggregation; confirm solubility via dynamic light scattering (DLS) .

Advanced: What mechanistic insights exist for this compound’s interaction with cellular targets?

  • Kinase Inhibition : The quinoxaline moiety likely competes with ATP in kinase binding pockets, while the sulfonamide group stabilizes interactions via hydrogen bonding .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) can track subcellular localization, correlating with efficacy .

Basic: How can researchers troubleshoot low yields in the final sulfonylation step?

  • Reagent Purity : Ensure fresh sulfonyl chloride and anhydrous conditions to avoid hydrolysis .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to drive the reaction .
  • Alternative Bases : Test stronger bases (e.g., DBU) to enhance nucleophilicity .

Advanced: What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Pharmacokinetics : Use murine models to determine bioavailability and half-life after oral/intravenous administration .
  • Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) assess tumor growth inhibition, with dose optimization based on toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.